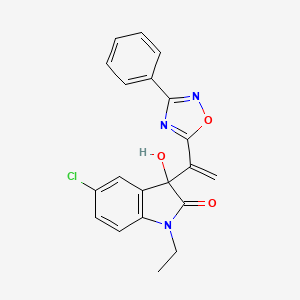
Axl-IN-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Axl-IN-12 is a potent and selective inhibitor of the AXL receptor tyrosine kinase, which is part of the TAM (TYRO3, AXL, and MERTK) family. AXL is implicated in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of AXL is associated with cancer progression, metastasis, and resistance to therapy .
Métodos De Preparación
The synthesis of Axl-IN-12 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Análisis De Reacciones Químicas
Axl-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to more reactive forms.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of new derivatives.
Major Products: The primary products formed from these reactions are modified versions of this compound with altered pharmacokinetic and pharmacodynamic properties
Aplicaciones Científicas De Investigación
Axl-IN-12 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of AXL kinase activity.
Biology: Helps in understanding the role of AXL in cellular processes such as migration, invasion, and immune evasion.
Medicine: Investigated for its potential in treating cancers that exhibit high AXL expression, including non-small cell lung cancer and breast cancer.
Mecanismo De Acción
Axl-IN-12 exerts its effects by binding to the AXL receptor tyrosine kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts processes such as epithelial-mesenchymal transition, angiogenesis, and immune evasion, ultimately reducing tumor growth and metastasis .
Comparación Con Compuestos Similares
Axl-IN-12 is compared with other AXL inhibitors such as sitravatinib, bemcentinib, and dubermatinib. While all these compounds target the AXL receptor, this compound is noted for its high selectivity and potency. Unlike some other inhibitors, this compound shows minimal off-target effects on related kinases such as MERTK and TYRO3, making it a more precise therapeutic option .
Similar Compounds
Sitravatinib: A multi-kinase inhibitor targeting AXL, VEGFR, and MET.
Bemcentinib: A selective AXL inhibitor with applications in cancer therapy.
Dubermatinib: Another AXL inhibitor with a broader kinase inhibition profile
Propiedades
Fórmula molecular |
C30H30N8O3 |
|---|---|
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
N-[4-(4-amino-7-piperidin-4-ylpyrrolo[2,1-f][1,2,4]triazin-5-yl)phenyl]-2-oxo-1-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxamide |
InChI |
InChI=1S/C30H30N8O3/c31-28-27-23(16-24(37(27)34-18-33-28)20-10-12-32-13-11-20)19-6-8-21(9-7-19)35-29(39)26-25-17-41-15-14-36(25)38(30(26)40)22-4-2-1-3-5-22/h1-9,16,18,20,32H,10-15,17H2,(H,35,39)(H2,31,33,34) |
Clave InChI |
JENHOLTZFTZYPH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CC(=C3N2N=CN=C3N)C4=CC=C(C=C4)NC(=O)C5=C6COCCN6N(C5=O)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)






![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)




